molecular formula C15H14 B099136 1,9-Dimethylfluorene CAS No. 17057-98-6

1,9-Dimethylfluorene

Cat. No.: B099136
CAS No.: 17057-98-6
M. Wt: 194.27 g/mol
InChI Key: BNGCFLDEAHJKPE-UHFFFAOYSA-N
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Description

1,9-Dimethylfluorene is an organic compound that serves as a valuable subject in multiple research fields, particularly in toxicology studies and the development of advanced organic materials. In toxicological research, this methylated fluorene derivative has been evaluated for its biological activity. Investigations have shown that this compound exhibits weak tumorigenic activity in rodent models, a finding that contributes to structure-activity relationship studies for polycyclic aromatic hydrocarbons . Its status as a known mutagen in Salmonella typhimurium further establishes its use in genetic toxicology assays . In the realm of materials science, dimethylfluorene derivatives are pivotal building blocks for novel organic compounds. While this compound itself is a specific isomer, its structural relatives, such as 9,9-dimethylfluorene, are widely employed in the synthesis of organic electronic materials . These applications leverage the rigid, planar fluorene scaffold to create organic light-emitting diode (OLED) materials that achieve efficient and stable deep-blue electroluminescence with high color purity . Furthermore, such fluorene-based molecular wires are integral to the design of voltage-sensitive fluorophores, which are sophisticated tools for optically monitoring action potentials and membrane potential dynamics in excitable cells like neurons and cardiomyocytes .

Properties

CAS No.

17057-98-6

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

1,9-dimethyl-9H-fluorene

InChI

InChI=1S/C15H14/c1-10-6-5-9-14-13-8-4-3-7-12(13)11(2)15(10)14/h3-9,11H,1-2H3

InChI Key

BNGCFLDEAHJKPE-UHFFFAOYSA-N

SMILES

CC1C2=CC=CC=C2C3=CC=CC(=C13)C

Canonical SMILES

CC1C2=CC=CC=C2C3=CC=CC(=C13)C

Other CAS No.

30582-01-5

Synonyms

1,9-dimethylfluorene

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Electronic Properties of Dimethylfluorene Isomers

Compound Conductance (Para vs. Meta) Cross-Conjugation Key Application
This compound 100× difference No Molecular electronics
9,9-Dimethylfluorene N/A No Polymer synthesis
Fluorenone derivatives 2–3× difference Yes Optoelectronic devices

Source: Adapted from conductance studies .

1-Methylfluorene (CAS 1730-37-6)

  • Structural Simplicity : With a single methyl group at the 1-position, this compound (C₁₄H₁₂) lacks the steric and electronic effects of dual methylation.

Table 2: Toxicity Comparison of Methylated Fluorenes

Compound Genotoxicity (Hepatocyte Test) Tumorigenicity (Mouse Bioassay)
This compound Positive Positive
9-Methylfluorene Positive Positive
1-Methylfluorene Negative Negative

Source: Genotoxicity assays .

Fluorenone Derivatives

  • Electronic Behavior: Fluorenone’s carbonyl group introduces cross-conjugation, which suppresses conductance differences between para and meta configurations. In contrast, this compound’s lack of cross-conjugation results in a 100-fold conductance drop in meta-connected junctions .
  • Functional Utility: Fluorenone derivatives are preferred in optoelectronics, while dimethylfluorenes are explored for molecular-scale electronics due to their tunable conductance.

Structural Isomers (1,7-Dimethylfluorene)

  • Environmental Relevance : 1,7-Dimethylfluorene is detected as a PAH contaminant in surface water, though its environmental persistence and toxicity relative to this compound remain understudied .
  • Isomer Effects : Positional isomerism (1,7 vs. 1,9) likely alters hydrophobicity and metabolic pathways, warranting further comparative toxicokinetic studies.

Key Research Findings

Conductance Tunability : The para-meta connectivity of this compound drastically influences electron transport, making it a candidate for designing molecular switches .

Toxicity Mechanisms: Dual methylation at the 1,9-positions enhances metabolic activation, leading to DNA adduct formation and carcinogenicity, whereas mono-methylation (1-methylfluorene) lacks this effect .

Synthetic Utility : 9,9-Dimethylfluorene’s commercial availability and high purity facilitate its use in advanced material synthesis, though its electronic performance is less tunable than this compound .

Preparation Methods

Methyl Iodide and Potassium tert-Butoxide in Tetrahydrofuran

A robust method involves reacting fluorene with methyl iodide (2 equivalents) in THF using tBuOK as a base. Under anhydrous conditions at room temperature, this single-step process achieves an 89% yield of 9,9-dimethylfluorene. The strong base deprotonates the 9-position, facilitating nucleophilic attack on methyl iodide. Nuclear magnetic resonance (NMR) analysis confirms the structure through characteristic singlet peaks for the methyl groups at δ 1.52 ppm (6H) and aromatic protons between δ 7.32–7.77 ppm.

Key Parameters

  • Solvent : THF enhances solubility of intermediates.

  • Stoichiometry : Excess methyl iodide (2.2 eq.) ensures complete dimethylation.

  • Purification : Column chromatography with hexane/dichloromethane (20:1) removes unreacted starting materials.

Methyl Iodide and Potassium Hydroxide in Dimethyl Sulfoxide

An alternative approach utilizes DMSO as a polar aprotic solvent with potassium hydroxide (KOH) at 30–35°C. This method, originally developed for 9,9-dimethyl-2-bromofluorene, can be adapted for pure 9,9-dimethylfluorene by omitting the bromination step. The reaction achieves 99% purity after methanol recrystallization, though the yield decreases to 50% due to intermediate filtration steps.

Advantages of DMSO

  • Accelerates reaction kinetics by stabilizing the deprotonated fluorene intermediate.

  • Compatible with large-scale synthesis (demonstrated at 1 kg scale).

Bromination-Methylation Tandem Routes

Dibromohydantoin-Mediated Bromination

A patent by CN102718625B describes a two-step process starting with bromination at the 2-position using dibromohydantoin in propylene carbonate at 85°C. While this method targets 2-bromo-9,9-dimethylfluorene, omitting the bromination step and proceeding directly to methylation could streamline 9,9-dimethylfluorene production. However, residual bromine may necessitate additional purification.

Bromine Substituents as Directing Groups

Bromine at the 2-position electronically activates the fluorene ring, potentially enhancing methylation efficiency at the 9-position. For example, 2-bromofluorene derivatives undergo smoother alkylation due to reduced electron density at the 9-position, minimizing competing aromatic substitutions.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Purity Source
tBuOK/THF alkylationMethyl iodide, tBuOKRT, 2 h89%>95%
KOH/DMSO alkylationMethyl iodide, KOH30–35°C, 4 h50%99%
Bromination-methylationDibromohydantoin, KOH85°C (Step 1)N/AN/A

Trade-offs

  • tBuOK/THF : Higher yield but requires inert atmosphere and chromatographic purification.

  • KOH/DMSO : Lower yield but scalable and achieves pharmaceutical-grade purity.

Challenges and Optimization Strategies

Byproduct Formation in Direct Alkylation

Initial attempts using methylbromoacetate instead of methyl iodide resulted in complex mixtures, underscoring the importance of methylating agent selection. Side products may arise from over-alkylation or ring-opening reactions, particularly under prolonged heating.

Mitigation Strategies

  • Temperature Control : Maintaining reactions below 40°C minimizes decomposition.

  • Stoichiometric Precision : Limiting methyl iodide to 2.2 equivalents prevents polysubstitution.

Solvent and Base Selection

  • THF vs. DMSO : THF’s low boiling point (66°C) facilitates easy removal, while DMSO’s high polarity accelerates reaction rates but complicates solvent recovery.

  • Base Strength : tBuOK (pKa ~19) outperforms KOH (pKa ~15.7) in deprotonating the 9-position, enabling milder conditions.

Recrystallization and Purity Enhancement

Methanol recrystallization effectively removes unreacted fluorene and mono-methylated byproducts, as evidenced by the 99% purity achieved in DMSO-based protocols. Gradient elution in column chromatography further resolves nonpolar impurities .

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing 1,9-Dimethylfluorene?

Methodological Answer: this compound can be synthesized via reductive alkylation of fluorene derivatives using alkyl halides (e.g., iodomethane) under inert conditions. Catalytic hydrogenation or lithiation may be employed to achieve regioselectivity . Post-synthesis, structural confirmation requires proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) to verify methyl group positions and hydrogenation rates. For purity assessment (>99%), combine mass spectrometry (MS) with chromatographic techniques (e.g., GC-MS) to detect residual solvents or byproducts .

Q. How is the genotoxicity of this compound assessed in preclinical studies?

Methodological Answer: Genotoxicity is evaluated using:

  • Hepatocyte Primary Culture/DNA Repair Test : Measures unscheduled DNA synthesis (UDS) in rat hepatocytes exposed to the compound. Elevated UDS indicates DNA damage repair activity .
  • In Vivo Tumorigenicity Bioassays : Administer this compound to newborn mice and monitor tumor incidence over 12–18 months. Histopathological analysis of liver and lung tissues identifies neoplastic changes .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer: Store under inert gas (e.g., argon) in amber glass vials at room temperature to prevent photodegradation. Avoid exposure to strong oxidizers or acidic conditions, which may induce decomposition. While thermal stability data are limited, preliminary studies suggest no hazardous reactions under recommended storage conditions .

Advanced Research Questions

Q. How do structural modifications of this compound influence conductance in molecular junctions?

Methodological Answer: Substituting the dimethylfluorene core with cross-conjugated groups (e.g., fluorenone) alters electronic properties. Use scanning tunneling microscopy (STM) and break-junction techniques to measure single-molecule conductance. For example:

  • Meta vs. Para Connectivity : Para-linked dimethylfluorene derivatives exhibit 2–3 orders of magnitude higher conductance than meta-linked analogues due to reduced destructive quantum interference (DQI) .
  • Comparative Studies : Contrast conductance trends between this compound and its oxidized derivatives (e.g., fluorenone) to isolate cross-conjugation effects .

Q. What analytical techniques are optimal for detecting this compound in environmental matrices?

Methodological Answer: In water or sediment samples, employ:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use a non-polar capillary column (e.g., DB-5) and electron ionization (EI) for separation and quantification. Limit of detection (LOD) can reach 0.59 ng/L for PAH-like compounds .
  • Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges to enhance sensitivity. Validate recovery rates with deuterated internal standards .

Q. How do photophysical properties of this compound derivatives inform material science applications?

Methodological Answer: Characterize emission spectra using UV-Vis spectroscopy and time-resolved fluorescence . For example:

  • Van der Waals Dimers : Analyze excimer formation in 9,9'-dimethylfluorene dimers to study π-π stacking interactions. Emission peaks at ~400 nm indicate intramolecular charge transfer .
  • Comparative Studies : Contrast photoluminescence quantum yields (PLQY) of this compound with its halogenated derivatives (e.g., 2,7-dibromo-9,9-dimethylfluorene) to assess substituent effects on optoelectronic performance .

Data Contradictions & Resolution

Q. How to resolve discrepancies in reported toxicity profiles of this compound?

Methodological Answer: Discrepancies may arise from variations in test models (e.g., hepatocytes vs. in vivo assays). Address by:

  • Dose-Response Studies : Establish linear vs. non-linear toxicity thresholds across multiple concentrations.
  • Metabolite Profiling : Use LC-MS to identify reactive intermediates (e.g., epoxides) that may explain species-specific toxicity .

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